1-chloro-4-isocyanato-4-methylpentane
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Overview
Description
1-chloro-4-isocyanato-4-methylpentane is an organic compound with the molecular formula C7H12ClNO. It is a derivative of pentane, featuring both a chloro and an isocyanato functional group. This compound is of interest in various chemical synthesis processes due to its reactive isocyanate group, which can participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-4-isocyanato-4-methylpentane can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-methylpentane with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-isocyanato-4-methylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines, alcohols, and water, to form ureas, carbamates, and amines, respectively.
Polymerization Reactions: The isocyanate group can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines: Formed from the reaction with water.
Scientific Research Applications
1-chloro-4-isocyanato-4-methylpentane is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the modification of biomolecules for research purposes.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with biological activity.
Industry: Used in the production of polymers, such as polyurethanes, which have applications in coatings, adhesives, and foams.
Mechanism of Action
The mechanism of action of 1-chloro-4-isocyanato-4-methylpentane primarily involves its reactive isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of ureas or carbamates in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-4-isocyanato-4-methylbutane
- 1-chloro-4-isocyanato-4-methylhexane
- 1-chloro-4-isocyanato-4-methylheptane
Uniqueness
1-chloro-4-isocyanato-4-methylpentane is unique due to its specific chain length and the presence of both chloro and isocyanato functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
2649046-39-7 |
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Molecular Formula |
C7H12ClNO |
Molecular Weight |
161.63 g/mol |
IUPAC Name |
1-chloro-4-isocyanato-4-methylpentane |
InChI |
InChI=1S/C7H12ClNO/c1-7(2,9-6-10)4-3-5-8/h3-5H2,1-2H3 |
InChI Key |
GUIMLPYCGGGCNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCl)N=C=O |
Purity |
95 |
Origin of Product |
United States |
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